

# An In-depth Technical Guide to 2,6-Dimethylbenzene-1-sulfonyl chloride

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## Compound of Interest

Compound Name: 2,6-Dimethylbenzene-1-sulfonyl chloride

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IUPAC Name: 2,6-dimethylbenzenesulfonyl chloride[1][2]

This technical guide provides a comprehensive overview of **2,6-dimethylbenzene-1-sulfonyl chloride**, a key reagent in organic synthesis, particularly in the development of pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

## Physicochemical and Spectroscopic Data

**2,6-Dimethylbenzene-1-sulfonyl chloride** is an aromatic sulfonyl chloride compound. It typically appears as a colorless to pale yellow liquid or solid, depending on purity and ambient temperature[3]. The presence of the two methyl groups ortho to the sulfonyl chloride moiety sterically hinders the sulfur atom, which can influence its reactivity compared to less substituted analogs.

Table 1: Physicochemical Properties

Property	Value	Reference
IUPAC Name	2,6-dimethylbenzenesulfonyl chloride	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	2,6-Xylenesulfonyl Chloride	<a href="#">[4]</a>
CAS Number	2905-29-5	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> ClO <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	204.67 g/mol	<a href="#">[2]</a> <a href="#">[5]</a>
Appearance	Colorless to pale yellow liquid or solid	<a href="#">[3]</a>

Table 2: Spectroscopic Data

Technique	Data	Reference
<sup>1</sup> H NMR	(400 MHz, DMSO-d6) δ ppm 2.54 (s, 6 H), 6.94 (d, J=7.33 Hz, 2 H), 7.02 (m, 1 H)	
IR Spectroscopy	Strong, characteristic S=O stretching bands expected at 1370–1335 cm <sup>-1</sup> (asymmetric) and 1195–1168 cm <sup>-1</sup> (symmetric)	

## Synthesis of 2,6-Dimethylbenzene-1-sulfonyl chloride

The synthesis of aryl sulfonyl chlorides is commonly achieved through the direct chlorosulfonation of the corresponding aromatic compound. For **2,6-dimethylbenzene-1-sulfonyl chloride**, the starting material is meta-xylene.

This protocol describes a representative method for the synthesis of **2,6-dimethylbenzene-1-sulfonyl chloride**.

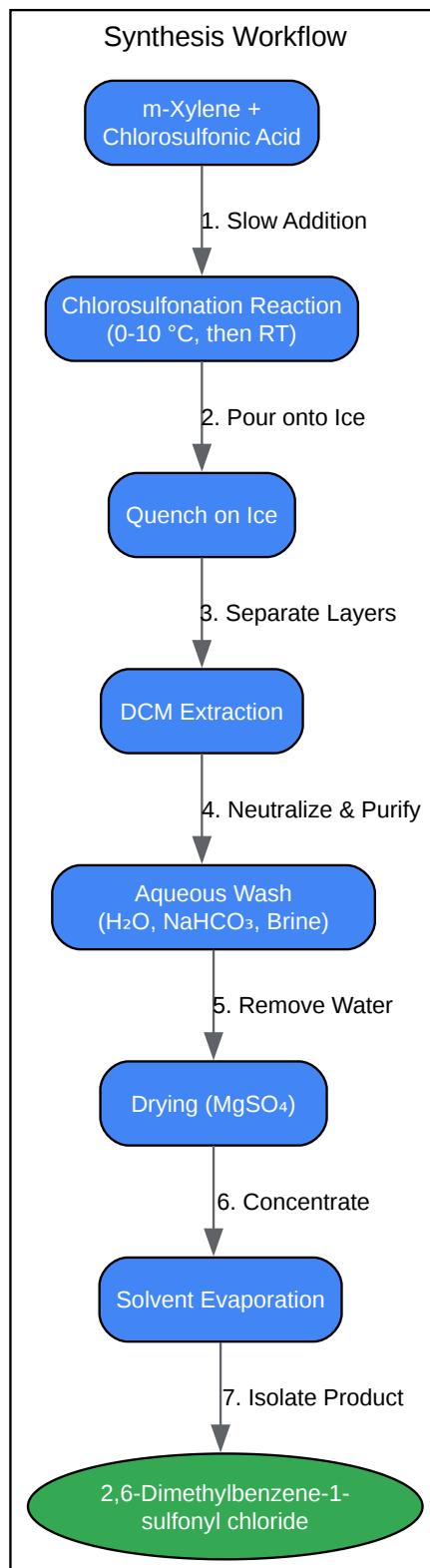
**Materials:**

- m-Xylene
- Chlorosulfonic acid
- Dichloromethane (DCM)
- Crushed ice
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

**Procedure:**

- In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas, add chlorosulfonic acid (3.0 equivalents).
- Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
- Slowly add m-xylene (1.0 equivalent) dropwise via the dropping funnel to the stirred chlorosulfonic acid. The rate of addition should be controlled to keep the internal temperature below 10 °C. Copious amounts of HCl gas will be evolved.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
- Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood.
- The product will separate as an oily layer. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **2,6-dimethylbenzene-1-sulfonyl chloride**.
- The crude product can be purified by vacuum distillation if necessary.



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Synthesis workflow for **2,6-dimethylbenzene-1-sulfonyl chloride**.

# Reactivity and Applications in Drug Development

The primary utility of **2,6-dimethylbenzene-1-sulfonyl chloride** in organic and medicinal chemistry is its function as an electrophilic building block for the synthesis of sulfonamides. The sulfur atom of the sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic attack by primary and secondary amines to form a stable sulfonamide linkage.

Sulfonamides are a critical class of compounds in the pharmaceutical industry, exhibiting a wide range of biological activities. They are found in diuretics, anticonvulsants, anti-inflammatory agents, and, most famously, as antimicrobial "sulfa drugs". The ability to readily synthesize a diverse library of sulfonamides from sulfonyl chlorides and amines is a cornerstone of many drug discovery programs.

This protocol provides a general method for the reaction between **2,6-dimethylbenzene-1-sulfonyl chloride** and a primary or secondary amine.

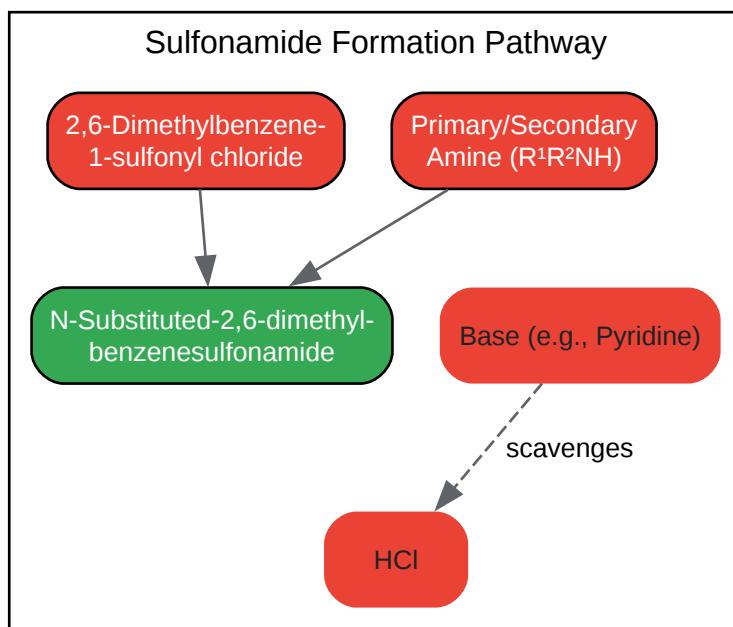
## Materials:

- **2,6-Dimethylbenzene-1-sulfonyl chloride**
- A primary or secondary amine ( $R^1R^2NH$ )
- A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )

## Procedure:

- Dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen solvent in a round-bottom flask.

- Cool the solution to 0 °C in an ice bath.
- Dissolve **2,6-dimethylbenzene-1-sulfonyl chloride** (1.1 equivalents) in a minimal amount of the same solvent and add it dropwise to the stirred amine solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 2–12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with the solvent and transfer it to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- The resulting crude sulfonamide can be purified by recrystallization or column chromatography on silica gel.



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General reaction for the synthesis of sulfonamides.

## Safety Information

**2,6-Dimethylbenzene-1-sulfonyl chloride** is a corrosive compound that causes severe skin burns and eye damage. It is moisture-sensitive and can release toxic gases upon contact with water. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.

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